molecular formula C7H18N2 B087277 N,N,N',N'-Tetramethyl-1,3-propanediamine CAS No. 110-95-2

N,N,N',N'-Tetramethyl-1,3-propanediamine

Cat. No.: B087277
CAS No.: 110-95-2
M. Wt: 130.23 g/mol
InChI Key: DMQSHEKGGUOYJS-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-1,3-propanediamine is an acyclic tertiary amine with the chemical formula C7H18N2. It is a colorless to light yellow transparent liquid that is soluble in water and alcohol. This compound is commonly used as a catalyst in the production of polyurethane foam and as a curing agent for epoxy resins .

Mechanism of Action

Target of Action

N,N,N’,N’-Tetramethyl-1,3-propanediamine, also known as 1,3-Bis(dimethylamino)propane, is an acyclic tertiary amine . It primarily targets the Baylis-Hillman reaction of cycloalkenones . It also acts as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species .

Mode of Action

This compound interacts with its targets by acting as a catalyst in the Baylis-Hillman reaction of cycloalkenones . It also serves as a ligand in the preparation of dinuclear μ-carbonato-dicopper (II) species .

Biochemical Pathways

The Baylis-Hillman reaction is a significant biochemical pathway affected by this compound . The downstream effects of this pathway include the production of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which suggests it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the catalysis of the Baylis-Hillman reaction of cycloalkenones . This leads to the production of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process . Additionally, it acts as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N,N’,N’-Tetramethyl-1,3-propanediamine. For instance, the compound should be stored in a dry, cool, and well-ventilated warehouse, isolated from air . These conditions help maintain the compound’s stability and efficacy.

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

N,N,N’,N’-Tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N,N,N’,N’-Tetramethyl-1,3-propanediamine can be compared with other similar compounds such as:

Properties

IUPAC Name

N,N,N',N'-tetramethylpropane-1,3-diamine
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InChI

InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQSHEKGGUOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
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DSSTOX Substance ID

DTXSID9047469
Record name N,N,N',N'-Tetramethyltrimethylenediamine
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N,N',N'-Tetramethyl-1,3-propanediamine
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CAS No.

110-95-2
Record name Tetramethyl-1,3-propanediamine
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Record name Bis((dimethylamino)methyl)methane
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Record name 1,3-Propanediamine, N1,N1,N3,N3-tetramethyl-
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Record name N,N,N',N'-Tetramethyltrimethylenediamine
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Record name N,N,N',N'-tetramethyltrimethylenediamine
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Record name N,N,N',N'-TETRAMETHYL-1,3-DIAMINOPROPANE
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Synthesis routes and methods

Procedure details

To a solution of 3 g of 2-[1-(2-ethoxyethyl)-l-benzimidazol-2-yl)]-1,3-bis-dimethylaminopropane dihydrochloride in 10 ml of water is added, at 0°-15° C. and under stirring, a molar excess of a saturated solution of sodium bicarbonate. After the development of the carbon dioxide is over, the mixture is repeatedly extracted with ethyl ether (2×8, 1×4 ml). The organic phases are collected together, washed with 4 ml of a saturated solution of sodium chloride, made anhydrous on sodium sulphate and evaporated to dryness under vacuum to obtain 2.1 g of 2-[1-(2-ethoxyethyl)benzimidazol-2-yl)]-1,3-bis-dimethylaminopropane as an oil. IR (film): 3390 (broad), 2775, 2825, 2855, 2950, 2975, 1618, 1505 cm-1.
Name
1,3-bis-dimethylaminopropane dihydrochloride
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,N,N',N'-Tetramethyl-1,3-propanediamine?

A1: The molecular formula of this compound is C7H20N2. Its molecular weight is 132.28 g/mol.

Q2: What spectroscopic techniques are useful for characterizing TMPDA?

A2: Researchers frequently utilize techniques like Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, 71Ga, 31P) [, , , ], and mass spectrometry (ESI-MS) [] to characterize TMPDA and its derivatives.

Q3: How does TMPDA function as a catalyst in the Baylis-Hillman reaction?

A3: TMPDA acts as a catalyst in the Baylis–Hillman reaction of cycloalkenones by accelerating the reaction rate through stabilization of the zwitterionic intermediate via ion–dipole interactions. []

Q4: What are some notable catalytic applications of TMPDA in organometallic chemistry?

A4: TMPDA plays a crucial role in several organometallic reactions. For instance, in combination with Rh6(CO)16, it facilitates the selective reduction of aldehydes using carbon monoxide (CO) and water (H2O) as a hydrogen source. [, ] This system also demonstrates high activity in alcohol synthesis from olefins under mild water gas shift reaction conditions. []

Q5: How does the presence of TMPDA influence the catalytic activity of rhodium carbonyl clusters?

A5: Research has shown that a catalyst system comprising Rh6(CO)16 and TMPDA exhibits significant activity in the deoxygenation of various N–O bonds under water gas shift reaction conditions. [] This encompasses the conversion of nitrobenzenes to anilines, aliphatic nitro compounds to nitriles, oximes to nitriles, hydroxylamines to amines, and amine oxides to amines. []

Q6: What is the significance of TMPDA in the synthesis of anion exchange membranes (AEMs)?

A6: TMPDA serves as a quaternization reagent in the preparation of AEMs derived from quaternary poly(ether sulfone)s (QPES). [] These membranes find applications in alkaline direct methanol fuel cells (ADMFCs). The choice of TMPDA as a quaternization reagent is critical because it leads to membranes with enhanced dimensional stability and ionic conductivity at comparable ion exchange capacities (IEC). []

Q7: How does TMPDA contribute to the development of CO2-switchable materials?

A7: TMPDA plays a key role in synthesizing CO2-switchable viscoelastic fluids and microemulsions. [, , , ] When combined with sodium dodecyl sulfate (SDS) in specific ratios, TMPDA facilitates the formation of CO2-responsive systems. The introduction of CO2 protonates TMPDA, leading to the formation of pseudogemini surfactants and, consequently, viscoelastic wormlike micelles (WLMs). [, , , ] Removal of CO2 reverses this process, making it a reversible system with potential applications in various fields, including enhanced oil recovery. [, , , ]

Q8: How does TMPDA influence the crosslinking of hydrophilic, antimicrobial polymers?

A8: TMPDA plays a crucial role in crosslinking antimicrobial 3,4en-ionene (PBI), a derivative of trans-1,4-dibromo-2-butene and TMPDA. [] Tris(2-aminoethyl)amine (TREN) is used to cross-link the PBI via its bromine end groups, resulting in the formation of a fast-swelling, antimicrobial superabsorber. [] This superabsorber exhibits impressive water absorption capabilities and effectively inhibits the growth of Staphylococcus aureus. []

Q9: What is the role of TMPDA in the synthesis of organically templated metal phosphates?

A9: TMPDA acts as an organic template in the ionothermal synthesis of a novel organically templated gallium oxalatophosphate, (C7H20N2)0.5[Ga3(C2O4)0.5(PO4)3]. [] This marks the first instance of using an ionothermal approach for synthesizing organically templated metal oxalatophosphates. []

Q10: How does the chain length of diamine crosslinkers like TMPDA affect anion exchange membrane properties?

A10: Research shows that the length of the methylene chain in diamine crosslinkers, like TMPDA, significantly influences the permselectivity of anion exchange membranes. [] Longer chains, corresponding to increased hydrophobicity of anion exchange groups, lead to a higher relative transport number for anions with lower hydration. [] This highlights the importance of selecting appropriate crosslinkers based on the desired anion transport properties.

Q11: How does TMPDA interact with copper(I) iodide?

A11: Copper(I) iodide dissolves in solutions containing TMPDA to form neutral dimeric copper(I) molecules, denoted as [(TMPDA)CuI]2. [] This interaction highlights the ability of TMPDA to stabilize copper(I) species.

Q12: What is the product of the reaction between TMPDA and Cd(5 3P1)?

A12: The interaction between photoexcited cadmium atoms (Cd(5 3P1)) and TMPDA leads to the formation of two distinct exciplexes, each characterized by a specific emission band. [, ] This observation sheds light on the excited state interactions between metal atoms and TMPDA.

Q13: What insights can DFT calculations provide regarding TMPDA-containing systems?

A13: Density functional theory (DFT) calculations have been employed to investigate the mechanism of base hydrolysis of amino acid esters catalyzed by [Pd(TMPDA)(H2O)2]2+. [] These calculations, often performed using functionals like B3LYP and basis sets like LANL2DZ, provide valuable insights into the energetics, transition states, and overall reaction pathways. []

Q14: How are computational methods used to study the properties of TMPDA derivatives?

A14: Semiempirical methods, such as PM5, coupled with techniques like Prediction of Activity Spectra for Substances (PASS), are used to analyze the properties of dimeric quaternary alkylammonium conjugates of sterols synthesized using TMPDA. [] These computational approaches offer valuable information about the potential biological activities and properties of these compounds.

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